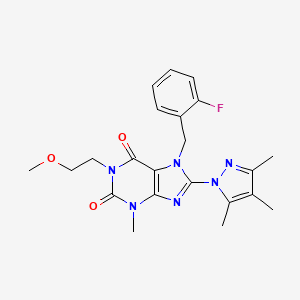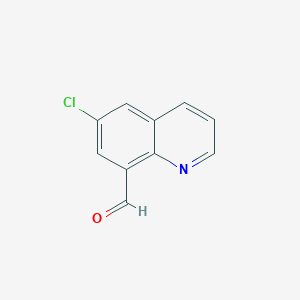
1-phenyl-N-(pyridin-4-ylmethyl)ethanamine;dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-phenyl-N-(pyridin-4-ylmethyl)ethanamine;dihydrochloride, also known as PEA, is a psychoactive drug that has been widely studied for its potential therapeutic applications. PEA is a member of the phenethylamine class of compounds and is structurally similar to amphetamines.
Mécanisme D'action
1-phenyl-N-(pyridin-4-ylmethyl)ethanamine;dihydrochloride acts as a monoamine releasing agent, increasing the levels of dopamine, norepinephrine, and serotonin in the brain. It also inhibits the reuptake of these neurotransmitters, leading to a prolonged effect. 1-phenyl-N-(pyridin-4-ylmethyl)ethanamine;dihydrochloride has been shown to bind to the trace amine-associated receptor 1 (TAAR1), which is involved in the regulation of dopamine and serotonin release.
Biochemical and Physiological Effects:
1-phenyl-N-(pyridin-4-ylmethyl)ethanamine;dihydrochloride has been shown to have a variety of biochemical and physiological effects. It increases heart rate, blood pressure, and body temperature. It also increases the release of glucose and fatty acids from adipose tissue. 1-phenyl-N-(pyridin-4-ylmethyl)ethanamine;dihydrochloride has been shown to have a neuroprotective effect, protecting against oxidative stress and neuronal damage.
Avantages Et Limitations Des Expériences En Laboratoire
1-phenyl-N-(pyridin-4-ylmethyl)ethanamine;dihydrochloride has several advantages for lab experiments. It is relatively easy to synthesize and has a low cost. It also has a high potency, allowing for small doses to be used. However, 1-phenyl-N-(pyridin-4-ylmethyl)ethanamine;dihydrochloride has several limitations. It has a short half-life and is rapidly metabolized in the body, making it difficult to study its long-term effects. It is also difficult to administer due to its bitter taste.
Orientations Futures
There are several future directions for the study of 1-phenyl-N-(pyridin-4-ylmethyl)ethanamine;dihydrochloride. It has the potential to be used as a treatment for various neurological and psychiatric disorders. Further studies are needed to determine its long-term effects and safety profile. 1-phenyl-N-(pyridin-4-ylmethyl)ethanamine;dihydrochloride could also be used as a research tool to study the role of monoamines in the brain and their effects on behavior. Additionally, the development of new synthetic methods for 1-phenyl-N-(pyridin-4-ylmethyl)ethanamine;dihydrochloride could improve its availability and reduce its cost.
In conclusion, 1-phenyl-N-(pyridin-4-ylmethyl)ethanamine;dihydrochloride is a psychoactive drug that has been widely studied for its potential therapeutic applications. It acts as a monoamine releasing agent and has been shown to have antidepressant, anxiolytic, and analgesic effects. 1-phenyl-N-(pyridin-4-ylmethyl)ethanamine;dihydrochloride has several advantages for lab experiments, but also has limitations due to its short half-life and bitter taste. There are several future directions for the study of 1-phenyl-N-(pyridin-4-ylmethyl)ethanamine;dihydrochloride, including its use as a treatment for various disorders and as a research tool to study the role of monoamines in the brain.
Méthodes De Synthèse
1-phenyl-N-(pyridin-4-ylmethyl)ethanamine;dihydrochloride can be synthesized through a variety of methods, including the reduction of benzyl cyanide with lithium aluminum hydride, the reaction of benzyl chloride with pyridine, and the condensation of benzaldehyde with pyridine. The most common method of synthesis involves the reduction of benzyl cyanide with lithium aluminum hydride.
Applications De Recherche Scientifique
1-phenyl-N-(pyridin-4-ylmethyl)ethanamine;dihydrochloride has been studied for its potential therapeutic applications in various fields, including psychiatry, neurology, and pharmacology. It has been shown to have antidepressant, anxiolytic, and analgesic effects in animal models. 1-phenyl-N-(pyridin-4-ylmethyl)ethanamine;dihydrochloride has also been studied for its potential use in the treatment of Parkinson's disease and attention deficit hyperactivity disorder (ADHD).
Propriétés
IUPAC Name |
1-phenyl-N-(pyridin-4-ylmethyl)ethanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2.2ClH/c1-12(14-5-3-2-4-6-14)16-11-13-7-9-15-10-8-13;;/h2-10,12,16H,11H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXWMUGXDTJLACT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NCC2=CC=NC=C2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-phenyl-N-(pyridin-4-ylmethyl)ethanamine;dihydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




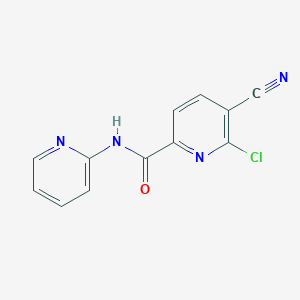
![2,5-dichloro-N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2756754.png)
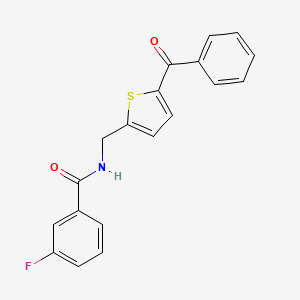
![6-Benzyl-3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2756756.png)
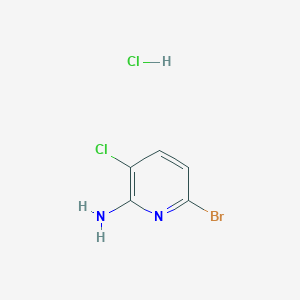
![methyl 6-chloro-2-(2-oxo-2-(piperidin-1-yl)ethyl)-4-phenyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide](/img/structure/B2756760.png)
![N-(2-fluorophenyl)-2-((3-(2-(4-methoxyphenylsulfonamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2756761.png)
![1-[2-(4-Chloro-2-methylphenoxy)ethyl]piperazine hydrochloride](/img/no-structure.png)

